molecular formula C10H16O B2851102 1-Spiro[2.5]octan-6-ylethanone CAS No. 1784649-60-0

1-Spiro[2.5]octan-6-ylethanone

Cat. No.: B2851102
CAS No.: 1784649-60-0
M. Wt: 152.237
InChI Key: SKKNDSNTENNBFP-UHFFFAOYSA-N
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Description

1-Spiro[2.5]octan-6-ylethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.5]octane core, which consists of two rings sharing a single carbon atom, and an ethanone group attached to the sixth carbon of the spiro system. The molecular formula of this compound is C10H16O, and it has a molecular weight of 152.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Spiro[2.5]octan-6-ylethanone can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid and benzene can yield a spirocyclic intermediate. This intermediate can then be further reacted with sodium amide in liquid ammonia to form the desired spiro compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Spiro[2.5]octan-6-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Spiro[2.5]octan-6-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Spiro[2.5]octan-6-ylethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Uniqueness: 1-Spiro[2.5]octan-6-ylethanone is unique due to its specific spirocyclic structure combined with an ethanone group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-spiro[2.5]octan-6-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(11)9-2-4-10(5-3-9)6-7-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKNDSNTENNBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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